(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate
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Overview
Description
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-hydroxybutanoic acid and tert-butyl alcohol.
Protection of Amino Group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Esterification: The hydroxyl group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-4-hydroxybutanoic acid
- (3R)-3-amino-4-oxobutanoic acid
- (3R)-3-amino-4-(methoxy)-4-oxobutanoate
Uniqueness
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate is unique due to the presence of the tert-butyl ester group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C8H14NO4- |
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Molecular Weight |
188.20 g/mol |
IUPAC Name |
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/p-1/t5-/m1/s1 |
InChI Key |
PUWCNJZIFKBDJQ-RXMQYKEDSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)[O-])N |
Origin of Product |
United States |
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